1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride
Description
Properties
Molecular Formula |
C9H11Cl2F3N2 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)6-1-4-14-7(5-6)8(13)2-3-8;;/h1,4-5H,2-3,13H2;2*1H |
InChI Key |
GRZUIVCLNNPBMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)C(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
Medicinal Chemistry
1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride has shown potential as a lead compound in drug development. Its structural characteristics make it suitable for targeting various biological pathways:
- Enzyme Inhibition : Compounds similar to this one have been explored as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and cancer progression. Inhibiting LSD1 can lead to reactivation of tumor suppressor genes, making it a target for cancer therapies .
- G Protein-Coupled Receptors : Preliminary studies suggest interactions with G protein-coupled receptors (GPCRs), which play crucial roles in many signaling pathways. Understanding these interactions can guide the design of new therapeutics targeting GPCRs .
Anticancer Activity
Research indicates that derivatives of cyclopropylamines, including 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride, exhibit anticancer properties. The trifluoromethyl substitution may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Case Study 1: Enzyme Inhibition
A study exploring the inhibitory effects of cyclopropylamine derivatives on LSD1 found that modifications to the pyridine ring significantly affected potency. The introduction of a trifluoromethyl group was shown to enhance inhibition compared to non-substituted analogs, highlighting the importance of this functional group in drug design .
Case Study 2: Anticancer Potential
In vitro studies demonstrated that compounds with similar structures exhibited activity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. The efficacy varied based on structural modifications, emphasizing the role of the trifluoromethyl group in enhancing biological activity .
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and electrostatic interactions with biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural and inferred properties of 1-(4-(trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride and related compounds:
Key Differences and Implications
Core Aromatic Moieties :
- The target compound’s 4-(trifluoromethyl)pyridine group provides enhanced lipophilicity compared to the pyrimidine analog in . Pyrimidines, being smaller heterocycles, may improve hydrogen-bonding interactions but reduce metabolic stability due to the absence of a trifluoromethyl group .
- The benzaldehyde derivative () lacks the cyclopropane ring, resulting in greater conformational flexibility and reactivity (via the aldehyde group), which may limit its utility in stable drug formulations .
Amine Functionality: The primary amine in the target compound contrasts with the secondary amine in 1-[5-(trifluoromethyl)-2-pyridinyl]piperazine.
Salt Form and Solubility :
- Both the target compound and 1-(pyrimidin-2-yl)cyclopropanamine dihydrochloride are dihydrochloride salts, suggesting comparable aqueous solubility profiles. In contrast, free-base analogs like the benzaldehyde and piperazine derivatives likely require organic solvents for dissolution, complicating their use in biological assays .
Biological Activity
1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound notable for its structural features, including a cyclopropanamine moiety and a trifluoromethyl-substituted pyridine. Its molecular formula is , with a molecular weight of 275.10 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
Research indicates that compounds similar to 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride exhibit significant biological activity, particularly as inhibitors of specific enzymes. For instance, derivatives of cyclopropylamines have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in epigenetic regulation and cancer progression .
Preliminary studies suggest that this compound may interact with G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways. Understanding these interactions is vital for elucidating the compound's pharmacological profile .
Comparative Biological Activity
The unique trifluoromethyl substitution on the pyridine ring enhances lipophilicity and biological activity compared to other similar compounds. This feature may also influence its pharmacokinetic properties, making it a candidate for further exploration in drug development .
In Vitro Studies
Table 1 summarizes the biological activities of various cyclopropanamine derivatives, including 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride.
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride | Structure | Inhibitor of LSD1; potential GPCR interactions | |
| 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride | Structure | Similar activity profile; variation in trifluoromethyl position | |
| 4-n-[(1r,2s)-2-[4-[3-(trifluoromethyl)phenyl]phenyl]cyclopropyl]cyclohexane-1,4-diamine | Structure | Larger cyclic structure with additional functional groups; varied activity |
Case Study: Inhibition of LSD1
A study focusing on the inhibition of LSD1 by cyclopropanamine derivatives demonstrated that these compounds could effectively reduce the enzyme's activity in vitro. The findings indicated that modifications to the cyclopropane structure significantly influenced inhibitory potency, suggesting a structure-activity relationship that could be exploited for drug design .
Pharmacokinetic Profiling
Further investigations into the pharmacokinetics of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride revealed promising results regarding its metabolic stability and solubility. The incorporation of polar functionalities improved aqueous solubility while maintaining biological activity, indicating potential for effective oral bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride, and how can reaction efficiency be improved?
- Methodological Answer :
- Step 1 : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible reaction pathways and intermediates .
- Step 2 : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent, catalyst loading). For example, fractional factorial designs can reduce experimental runs while identifying critical variables .
- Step 3 : Integrate feedback loops between experimental data and computational models to refine reaction conditions iteratively .
- Table 1 : Key Parameters for Synthesis Optimization
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | Increases cyclopropane ring stability |
| Solvent | DCM, THF, EtOH | THF | Enhances solubility of trifluoromethyl intermediates |
| Reaction Time | 6–24 h | 12 h | Minimizes side reactions |
Q. How should researchers characterize the structural and purity properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the trifluoromethyl group and cyclopropane ring integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHClFN) and fragmentation patterns .
- X-ray Diffraction (XRD) : Determine crystal structure to resolve stereochemical ambiguities .
- Table 2 : Analytical Characterization Data
| Technique | Key Peaks/Features | Interpretation |
|---|---|---|
| -NMR | δ 1.2–1.5 (cyclopropane protons) | Confirms cyclopropane ring |
| -NMR | δ -62 ppm (CF group) | Validates trifluoromethyl substitution |
| HRMS | m/z 283.05 [M+H] | Matches theoretical molecular weight |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride in novel reactions?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states to identify energetically favorable pathways for functionalization (e.g., amine group reactivity) .
- Density Functional Theory (DFT) : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the pyridine and cyclopropane moieties .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?
- Methodological Answer :
- Statistical Analysis : Use Principal Component Analysis (PCA) to identify outliers in datasets (e.g., impurity profiles) .
- Mechanistic Re-evaluation : Cross-validate hypotheses with isotopic labeling (e.g., -labeled cyclopropane) to trace reaction pathways .
Q. How can researchers design reactors for scalable synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Microreactor Systems : Enhance heat/mass transfer for cyclopropanation reactions, reducing decomposition risks .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Safety and Environmental Considerations
Q. What environmental impact assessments are critical for large-scale applications of this compound?
- Methodological Answer :
- Life Cycle Analysis (LCA) : Evaluate waste streams (e.g., chloride byproducts) and energy consumption in synthesis .
- Membrane Separation Technologies : Integrate nanofiltration to recover solvents like THF, reducing environmental footprint .
Q. What safety protocols are essential for handling reactive intermediates during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
